molecular formula C22H29N3O4S B12689475 4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide CAS No. 93839-84-0

4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide

Cat. No.: B12689475
CAS No.: 93839-84-0
M. Wt: 431.6 g/mol
InChI Key: MCHCXHUXQSAMCF-UHFFFAOYSA-N
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Description

4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide typically involves multi-step organic reactions. The starting materials might include a benzamide derivative, a pyrrolidine derivative, and various reagents for functional group modifications. Common reaction conditions include:

    Temperature: Reactions are often carried out at elevated temperatures to facilitate the formation of the desired product.

    Solvents: Organic solvents such as dichloromethane, ethanol, or acetonitrile are commonly used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) or other transition metal catalysts may be employed.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction reactions could be used to modify the benzamide or pyrrolidine moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific functional groups being targeted and the conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative.

Scientific Research Applications

4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide could have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.

    Medicine: Possible therapeutic applications, such as in the development of drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

    Binding to Receptors: The compound might act as an agonist or antagonist at certain receptors.

    Enzyme Inhibition: It could inhibit the activity of specific enzymes, affecting biochemical pathways.

    Signal Transduction: The compound might influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(methylsulphonyl)-2-methoxybenzamide
  • 4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-ethoxybenzamide

Uniqueness

The uniqueness of 4-Amino-N-((1-benzyl-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

93839-84-0

Molecular Formula

C22H29N3O4S

Molecular Weight

431.6 g/mol

IUPAC Name

4-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide

InChI

InChI=1S/C22H29N3O4S/c1-3-30(27,28)21-12-18(20(29-2)13-19(21)23)22(26)24-14-17-10-7-11-25(17)15-16-8-5-4-6-9-16/h4-6,8-9,12-13,17H,3,7,10-11,14-15,23H2,1-2H3,(H,24,26)

InChI Key

MCHCXHUXQSAMCF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2CC3=CC=CC=C3)OC)N

Origin of Product

United States

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